molecular formula C6H10N2O2 B2848056 Ethyl 3-amino-3-cyanopropanoate CAS No. 1501107-84-1

Ethyl 3-amino-3-cyanopropanoate

Cat. No.: B2848056
CAS No.: 1501107-84-1
M. Wt: 142.158
InChI Key: RUJQQTHEMJSOBI-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyanopropanoate (CAS 1501107-84-1) is a versatile chemical building block with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a precursor in the synthesis of novel therapeutic agents. Its structure features both amino and cyano functional groups on the same carbon atom, making it a valuable synthon for further chemical transformations. A primary research application of this compound is its role as a key intermediate in the development of potent and selective enzyme inhibitors. Scientific studies have utilized this compound to create highly potent caspase-1 inhibitors, with one derivative (NCGC00183434) demonstrating exceptional inhibitory activity at an IC50 of 0.316 nM . Caspase-1 is a protease critical in the inflammatory response, and its inhibitors are investigated for potential interventions in conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease . The ethyl ester prodrug form of this cyanopropanoate moiety mimics strategies used in clinical candidates like VX-765, facilitating cellular uptake before being hydrolyzed to the active acid form . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets for proper handling and storage information, which may require cold-chain transportation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-10-6(9)3-5(8)4-7/h5H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJQQTHEMJSOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Chemistry of Ethyl 3 Amino 3 Cyanopropanoate

Reactivity of the Amino Functionality

The primary amino group in ethyl 3-amino-3-cyanopropanoate is a key site for nucleophilic reactions and is readily modified through various transformations.

The amine can be protected using standard protecting groups like the tert-butoxycarbonyl (Boc) group. This protection is often a crucial step in multi-step syntheses to prevent unwanted side reactions of the amino group while other parts of the molecule are being manipulated. For instance, in the synthesis of α,α-disubstituted β-amino amides, the reduction of the nitrile group is followed by the in situ protection of the newly formed amine with Boc anhydride (B1165640) (Boc₂O) to ensure chemoselectivity. rsc.org

Furthermore, the amino group can undergo acylation reactions. N-acetylation, for example, is a common transformation. uniovi.es This modification alters the electronic properties and steric environment of the molecule, which can influence subsequent reactions. The amino group also serves as a nucleophile in condensation reactions, leading to the formation of larger, more complex structures. For example, the amino group of similar compounds can react with β-ketoesters or ethyl cyanoacetate (B8463686) to form substituted pyridones and other heterocyclic systems. derpharmachemica.commdpi.com

Reaction Type Reagents Product Type Significance
N-ProtectionBoc Anhydride (Boc₂O)N-Boc protected amino esterPrevents side reactions of the amine
N-AcylationAcetic Anhydride / Acetyl ChlorideN-acetylated amino esterModifies electronic and steric properties
Condensationβ-ketoesters, Ethyl CyanoacetateHeterocyclic compounds (e.g., Pyridones)Forms new C-N bonds for scaffold construction

Reactivity of the Cyano Group

The cyano group is a versatile functional group that can be transformed into amines, amides, or carboxylic acids, and it can participate in the formation of heterocyclic rings.

Hydrolysis: The hydrolysis of the nitrile functionality is a common transformation. Under certain conditions, nitriles can be hydrolyzed to the corresponding amide. However, studies using NaY zeolite as a catalyst have shown that the aliphatic nitrile in ethyl 3-cyanopropanoate is resistant to hydrolysis, with the reaction instead leading to the hydrolysis of the ester moiety to form the corresponding cyanoacid. mdpi.com This highlights the ability to selectively target other functional groups in the presence of the nitrile.

Reduction: The cyano group can be chemoselectively reduced to a primary amine. This transformation is critical for synthesizing β-amino acids and their derivatives. Reagents such as Raney Nickel with molecular hydrogen or under transfer hydrogenation conditions have been used effectively. rsc.org Another method involves the use of sodium borohydride (B1222165) in the presence of zinc chloride (ZnCl₂/NaBH₄), which has been shown to reduce the nitrile without affecting other functionalities like aryl bromides. rsc.org Lithium aluminum hydride (LiAlH₄) is also a potent reducing agent for this purpose.

Cyclization: The nitrile group is an excellent electrophile and participates in various cyclization and condensation reactions. For instance, ethyl α-cyanopropionate reacts with methylhydrazine to form 3-amino-5-pyrazolone derivatives, demonstrating the role of the cyano group in building heterocyclic rings. cdnsciencepub.com

Reaction Type Reagents/Conditions Product Key Finding
HydrolysisNaY zeolite, H₂O, reflux3-Cyanopropanoic acidAliphatic nitrile is resistant; ester is hydrolyzed. mdpi.com
ReductionRaney Nickel, H₂ (8-10 bar)β-amino esterChemoselective reduction of the nitrile. rsc.org
ReductionZnCl₂/NaBH₄β-amino esterReduces nitrile in the presence of aryl halides. rsc.org
CyclizationMethylhydrazine3-Amino-5-pyrazolone derivativeCyano group acts as an electrophile for ring formation. cdnsciencepub.com

Reactivity of the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-amino-3-cyanopropanoic acid. Acid-catalyzed hydrolysis often involves refluxing in an aqueous acid solution like HCl. uniovi.es As mentioned previously, selective hydrolysis of the ester can be achieved even in the presence of a nitrile group using specific catalysts like NaY zeolite. mdpi.com This transformation is important for creating a carboxylic acid functionality, which can then be used in peptide couplings or other derivatizations.

Transesterification: While specific examples for this compound are less common in the reviewed literature, ester moieties readily undergo transesterification. This reaction involves heating the ester in the presence of another alcohol and an acid or base catalyst, which would replace the ethyl group with the alkyl group from the new alcohol. This allows for the modification of the ester portion of the molecule, which can be useful for altering solubility or other physical properties.

Reaction Type Reagents/Conditions Product Significance
Acidic HydrolysisAqueous HCl, reflux3-Amino-3-cyanopropanoic acidConverts ester to a carboxylic acid. uniovi.es
Catalytic HydrolysisNaY zeolite, H₂O, reflux3-Amino-3-cyanopropanoic acidDemonstrates selective hydrolysis over the nitrile. mdpi.com
TransesterificationAlcohol (R-OH), Acid/Base CatalystAlkyl 3-amino-3-cyanopropanoateModifies the ester group.

Cycloaddition and Condensation Reactions for Scaffold Construction

This compound and structurally similar compounds are highly valuable precursors for synthesizing a diverse range of heterocyclic scaffolds through cycloaddition and condensation reactions. The presence of multiple reactive centers allows these molecules to participate in multicomponent reactions (MCRs), where complex products are assembled in a single step.

One of the most prominent applications is in the synthesis of pyranopyrazoles. In these one-pot, four-component reactions, an aldehyde, malononitrile (B47326) (a close structural analog of the title compound), a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) are combined. rsc.org These reactions proceed through a series of condensation and cyclization steps to rapidly build the pyranopyrazole core, a scaffold found in many biologically active molecules. rsc.org Microwave irradiation has been shown to significantly accelerate these reactions and improve yields compared to conventional heating. rsc.org

The compound's functionalities are also ideal for constructing other heterocyclic systems. For example, the amino and cyano groups can react in various ways to form pyridines, pyrimidines, and thiazoles. mdpi.com The reaction of related amino-nitrile compounds with reagents like ethyl cyanoacetate can lead to the formation of thieno[3,2-b]pyridine-2-ones. derpharmachemica.com Furthermore, the principles of 1,3-dipolar cycloaddition reactions can be applied to synthesize novel heterocyclic amino acids. chim.itnih.gov The strategic combination of multicomponent reactions, such as the Petasis 3-component reaction followed by an intramolecular Diels-Alder reaction, allows for the diastereoselective synthesis of complex, sp³-rich heterocyclic structures. rsc.org

Reaction Type Reactants Catalyst/Conditions Heterocyclic Scaffold Reference
4-Component ReactionAromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateKOtBu, Microwave4H-Pyrano[2,3-c]pyrazole rsc.org
4-Component ReactionAromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateSnCl₂Pyrano[2,3-c]pyrazole rsc.org
CondensationAmino substituted thiophene (B33073) nitrile, Ethyl cyanoacetateK₂CO₃ / DMFThieno[3,2-b]pyridine derpharmachemica.com
Tandem ReactionPetasis 3-component / Intramolecular Diels-Alder-sp³-rich polycycles rsc.org
1,3-Dipolar CycloadditionNitrile oxides, Alkynes-Isoxazole-containing amino acids nih.gov

Strategic Applications of Ethyl 3 Amino 3 Cyanopropanoate As a Key Building Block

Synthesis of Advanced Heterocyclic Compounds

The reactivity of ethyl 3-amino-3-cyanopropanoate makes it an ideal precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Pyrano[2,3-c]pyrazoles and Related Fused Systems

Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant attention due to their potential biological activities. The synthesis of these scaffolds often involves multicomponent reactions where this compound or its conceptual equivalents are utilized.

One common approach is a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303). nih.gov This method proceeds through a series of condensation and cyclization reactions to yield the desired pyrano[2,3-c]pyrazole product. nih.gov Various catalysts, including nanoparticles and organocatalysts, have been employed to improve the efficiency and environmental friendliness of these syntheses. nih.govrsc.org For instance, the use of ultrasound irradiation has been shown to significantly reduce reaction times and increase yields. nih.gov

A notable synthesis of 6-amino-3-methyl-2H-pyrano[2,3-c]pyrazol-4-one was achieved by reacting 3-methyl-2-pyrazolin-5-one (B87142) with a mixture of cyanoacetic acid and acetic anhydride (B1165640). mdpi.com This highlights an alternative pathway to this important heterocyclic core. mdpi.com

Table 1: Examples of Synthesized Pyrano[2,3-c]pyrazole Derivatives

Compound Name Synthesis Method Reference
6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov nih.gov
6-Amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov nih.gov
6-Amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov nih.gov
6-Amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov nih.gov
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. nih.gov nih.gov
6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Four-component reaction between an aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, and malononitrile. nanobioletters.com nanobioletters.com

Oxadiazoles and Nitrogen-Containing Heterocycles

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocyles. For example, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate has been used to efficiently synthesize pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives. eurjchem.com The versatility of the starting material allows for the construction of a diverse library of heterocyclic compounds with potential applications in medicinal chemistry.

Thiophenes and Sulfur-Containing Heterocycles

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which are important intermediates in medicinal chemistry and materials science. arkat-usa.org While direct use of this compound in the classical Gewald reaction is less common, conceptually similar substrates are employed. The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. arkat-usa.org

For instance, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate was synthesized via a Gewald reaction using ethyl acetoacetate, malononitrile, and sulfur. researchgate.net This substituted thiophene (B33073) serves as a precursor for the synthesis of thieno[2,3-d]pyrimidines. researchgate.net An efficient one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes has also been described, which can be further elaborated into functionalized thieno[3,2-d]pyrimidines. nih.gov Additionally, an efficient, one-pot, and green synthetic strategy has been established for 3-amino/hydroxy thieno[3,2-c]pyrans in water. nih.gov

Integration into Complex Molecular Architectures and Natural Product Scaffolds

The functional groups present in this compound provide multiple points for chemical modification, making it a valuable building block for the construction of complex molecular architectures and scaffolds found in natural products. Its ability to participate in cyclization and condensation reactions allows for the creation of intricate ring systems. The amino and cyano groups can be transformed into a variety of other functionalities, enabling the stepwise assembly of more elaborate molecules.

Role in the Synthesis of α- and β-Amino Acid Derivatives and Peptidomimetics

β-Amino acids are important components of many biologically active molecules, including natural products and peptidomimetics, offering increased metabolic stability compared to their α-amino acid counterparts. nih.govmdpi.com this compound and its derivatives are key starting materials for the synthesis of both α- and β-amino acid derivatives.

A practical and efficient method for preparing 2-aminoethyl α,α-disubstituted β-amino amides has been developed starting from methyl cyanoacetate (B8463686). rsc.org This multi-step synthesis involves the chemoselective reduction of a nitrile group in the presence of other functional groups. rsc.org The resulting β-amino acids can be incorporated into peptides to enhance their proteolytic stability. rsc.org

Furthermore, the stereoselective synthesis of β²,²-amino acids has been achieved through the alkylation of isoserine derivatives. nih.gov This highlights the importance of developing synthetic routes to access diverse and structurally complex amino acid building blocks. The development of new methods for the synthesis of β-amino acid derivatives remains an active area of research, with applications in the design of novel therapeutic agents. mdpi.comresearchgate.net

Investigation of Biological Relevance and Medicinal Chemistry Impact of Ethyl 3 Amino 3 Cyanopropanoate Analogues

Design and Synthesis of Functionally Active Analogues

The design of functionally active analogues of ethyl 3-amino-3-cyanopropanoate often involves the modification of its key functional groups—the ethyl ester, the amino group, and the cyano group—to create compounds with enhanced potency, selectivity, or alternative functions. A significant area of exploration has been the incorporation of the 3-cyanopropanoate moiety into larger, more complex scaffolds to target specific biological molecules.

One prominent strategy involves using the 3-cyanopropanoate structure as a reactive "warhead" in inhibitor design. For instance, in the development of caspase inhibitors, the ethyl-3-cyanopropanoate moiety has been incorporated into known inhibitor scaffolds. Current time information in Bangalore, IN. The design rationale is that the ethyl ester can act as a prodrug feature, which upon cleavage by intracellular esterases, reveals a carboxylic acid. This acid, in conjunction with the nitrile group, can then interact with the target enzyme. Current time information in Bangalore, IN.chemicalbook.com

The synthesis of these analogues leverages established organic chemistry methods. For example, to create a carboxylic acid version of the ethyl 3-cyanopropanoate moiety within a larger molecule, chemists have started from commercially available protected amino acids like Fmoc protected D-isoasparagine. chemicalbook.com This starting material can be converted to the corresponding nitrile through treatment with trifluoroacetic anhydride (B1165640) and a base. Current time information in Bangalore, IN.chemicalbook.com A similar sequence can be used to produce the ethyl ester analogue. chemicalbook.com

Furthermore, to explore different properties, carboxylic acid mimetics such as tetrazoles have been synthesized. The synthesis of a tetrazole version of the ethyl-3-cyanopropanoate moiety has been accomplished starting from Fmoc protected (S)-2-amino-3-cyanopropanoic acid. Current time information in Bangalore, IN.google.com This involves converting the starting acid to an amide, which is then transformed into the tetrazole ring. Current time information in Bangalore, IN.chemicalbook.com The versatility of ethyl acetamidocyanoacetate as a starting material has also been demonstrated in the synthesis of various phenylalanine analogues through a four-step process involving reactions with alkyl halides. googleapis.com

These synthetic strategies allow for the creation of a diverse library of compounds based on the this compound core, each designed to probe or modulate a specific biological function.

Exploration in Enzyme Inhibition (e.g., Caspase Inhibition)

Analogues of this compound have been successfully developed as highly potent and selective enzyme inhibitors, most notably targeting caspases. Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. Current time information in Bangalore, IN.mdpi.com Specifically, caspase-1 is a key enzyme in the pro-inflammatory pathway, responsible for activating interleukin-1β (IL-1β) and IL-18, making it an attractive target for treating inflammatory diseases. Current time information in Bangalore, IN.chemicalbook.com

The design of these inhibitors often incorporates the 3-cyanopropanoic acid moiety as an electrophilic "warhead" that covalently modifies the catalytic cysteine residue in the enzyme's active site. Current time information in Bangalore, IN. While some early studies reported no activity for a dipeptide containing a 3-cyanopropanoic acid, subsequent research demonstrated that incorporating this moiety into a different, optimized scaffold could yield inhibitors with impressive potency. Current time information in Bangalore, IN.

For example, an analogue where the ethyl-3-cyanopropanoate group was incorporated into a known caspase-1 inhibitor scaffold (based on the VX-765 structure) showed significant activity. Current time information in Bangalore, IN. The ethyl ester form, NCGC00185682 (3), acts as a prodrug. Current time information in Bangalore, IN.chemicalbook.com In the body, esterase enzymes are thought to cleave the ethyl group, converting the molecule into its active carboxylic acid form, NCGC00183434 (4). Current time information in Bangalore, IN.chemicalbook.com This active form was found to be a highly potent inhibitor of caspase-1, with a reported half-maximal inhibitory concentration (IC50) value of just 0.316 nM. Current time information in Bangalore, IN. The ethyl ester prodrug itself retained impressive potency with an IC50 of 144.7 nM. Current time information in Bangalore, IN.

The selectivity of these compounds is also a critical aspect of their development. The active acid (4) showed high selectivity for caspase-1 over other caspases, although there was a notable drop in its ability to inhibit caspase-14 compared to other inhibitors. chemicalbook.com A tetrazole analogue (16) was also synthesized and found to be a potent and selective caspase-1 inhibitor. Current time information in Bangalore, IN.chemicalbook.com

Inhibitory Activity of this compound Analogues Against Caspase-1
CompoundDescriptionCaspase-1 IC50 (nM)Reference
NCGC00183434 (4)Active Carboxylic Acid form0.316 Current time information in Bangalore, IN.
NCGC00185682 (3)Ethyl Ester Prodrug144.7 Current time information in Bangalore, IN.
Tetrazole analogue (16)Carboxylic Acid Mimetic20.4 Current time information in Bangalore, IN.
VRT-043198 (2b)Reference Aldehyde Inhibitor11.5 Current time information in Bangalore, IN.

Modulation of Biological Pathways (e.g., Quorum Sensing)

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression. researchgate.netnih.govnih.gov This communication relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl homoserine lactones (AHLs) in many Gram-negative bacteria. researchgate.netnih.govnih.gov Disrupting these signaling pathways, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. nih.govgoogle.comwipo.int

One strategy to achieve quorum quenching is to develop structural analogues of the native autoinducers that can act as antagonists, binding to the signal receptor without triggering the downstream gene expression. researchgate.netgoogle.com Given the structural diversity possible with this compound derivatives, they represent potential scaffolds for such antagonists. Researchers have explored creating bioisosteres of the amide bond found in AHLs using various heterocyclic structures. researchgate.net

For example, one study involved the synthesis of a library of AHL analogues where the amide function was replaced by a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring, which was synthesized from nitrile derivatives. researchgate.net However, despite creating a structurally diverse set of compounds, these specific 1,2,4-oxadiazole analogues were found to not exhibit any QS-modulatory activity in a LuxR-based reporter system. researchgate.net This highlights that while the design of signaling molecule mimics is a rational approach, achieving biological activity is a significant challenge.

While the modulation of quorum sensing pathways is a major focus in the development of new anti-infective agents, literature specifically documenting the successful application of this compound analogues as quorum sensing inhibitors is not widely available in current scientific publications.

Applications in Agrochemical Development

The chemical reactivity of cyanopropanoate derivatives makes them valuable intermediates in the synthesis of various commercial products, including agrochemicals. chemicalbook.com There is a pressing need for new pesticides and herbicides to combat the growing problem of resistance in agricultural pests and weeds. googleapis.comnih.gov The development of novel active ingredients often relies on efficient synthetic routes using versatile chemical building blocks.

A key example of the application of a cyanopropanoate derivative is in the production of modern insecticides. The compound Ethyl 2,3-dicyanopropanoate, a close analogue of the title compound, is a crucial intermediate in the synthesis of fipronil (B1672679). google.comgoogle.com Fipronil is a broad-spectrum phenylpyrazole insecticide that is widely used in agriculture and for pest control. google.com

The synthesis of Ethyl 2,3-dicyanopropanoate can be achieved from readily available starting materials. One common method involves the reaction of ethyl cyanoacetate (B8463686) with paraformaldehyde and a cyanide source, such as potassium cyanide or sodium cyanide. chemicalbook.comgoogle.comgoogleapis.com Various solvents and conditions have been explored to optimize the yield and purity of this reaction, including using ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. google.comgoogleapis.com The resulting dicyano compound serves as a critical precursor that is then used in subsequent steps to construct the pyrazole (B372694) ring of the fipronil molecule. Specifically, the Ethyl 2,3-dicyanopropanoate undergoes a condensation reaction with a substituted aniline (B41778) derivative, followed by a cyclization step to form the core pyrazole structure.

The use of a related compound, methyl 2-benzyl-3-cyanopropanoate, has also been noted in the development of pesticides and herbicides, underscoring the broader utility of the cyanopropanoate scaffold in the agrochemical industry.

Advanced Characterization Methodologies for Structural Elucidation of Ethyl 3 Amino 3 Cyanopropanoate

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 3-amino-3-cyanopropanoate by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate chemical environment. The ethyl group would be characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The two methylene protons adjacent to the chiral center and the ester group would likely appear as a multiplet, and the methine proton at the chiral center would also produce a distinct signal. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbon of the nitrile group would also have a specific chemical shift in the typical range for nitriles. The two carbons of the ethyl group and the two carbons of the propanoate backbone would each give rise to separate signals, confirming the carbon skeleton of the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH₃ (ethyl) Triplet ~14 ppm
O-CH₂ (ethyl) Quartet ~61 ppm
CO-CH₂ Multiplet ~35 ppm
CH(NH₂)(CN) Multiplet ~40 ppm
NH₂ Broad Singlet -
C=O (ester) - ~170 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The amino group (NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and propanoate backbone would be observed in the 2850-3000 cm⁻¹ region.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of a nitrile group would be expected around 2200-2260 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group (C=O) would be prominent in the region of 1735-1750 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group would likely appear in the 1000-1300 cm⁻¹ range.

Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂) N-H Stretch 3300-3500
Nitrile (C≡N) C≡N Stretch 2200-2260
Ester (C=O) C=O Stretch 1735-1750
Alkane (C-H) C-H Stretch 2850-3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (142.16). The high-resolution mass spectrum would allow for the determination of the exact molecular formula. Fragmentation patterns would also provide structural clues. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the cyano group (-CN) could lead to observable fragment ions.

Crystallographic Analysis for Solid-State Structures

For this compound, which is a chiral molecule, crystallographic analysis would be invaluable. If a single crystal of sufficient quality can be obtained, X-ray diffraction analysis would confirm the connectivity of the atoms and establish the relative and absolute stereochemistry of the chiral center. The presence of polymorphs, which are different crystalline forms of the same compound, can also be identified using X-ray crystallography. google.com

Computational Chemistry and Mechanistic Studies on Ethyl 3 Amino 3 Cyanopropanoate Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for elucidating the electronic structure and predicting the reactivity of molecules. For Ethyl 3-amino-3-cyanopropanoate, such calculations would provide invaluable insights into its chemical behavior.

Methodologies like DFT with a suitable basis set, for instance, B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties. tandfonline.comnih.gov These properties are crucial for understanding the molecule's reactivity. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) would reveal the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. tandfonline.comnih.gov The nitrogen atom of the amino group and the oxygen atoms of the ester group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amino group and the carbon atom of the cyano group would likely exhibit positive potential (electrophilic). Natural Bond Orbital (NBO) analysis would also be instrumental in understanding intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative)
ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity
Mulliken Charge on N (amino)-0.8Highlights nucleophilic character
Mulliken Charge on C (cyano)+0.3Highlights electrophilic character

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, arising from the rotation around its single bonds, can be effectively studied using molecular dynamics (MD) simulations. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its conformational landscape. arxiv.org

A typical MD simulation would involve placing the molecule in a solvent box, often water or a relevant organic solvent, and then solving Newton's equations of motion for the system. nih.gov The choice of force field (e.g., AMBER, CHARMM) is critical for accurately describing the interactions between the atoms. The simulations would allow for the exploration of the potential energy surface and the identification of stable conformers.

Analysis of the MD trajectories would focus on the distribution of key dihedral angles, such as those around the C-C bonds of the propanoate backbone and the C-N bond of the amino group. This analysis would reveal the preferred conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, including enzymes or reactants. nih.gov

Table 2: Illustrative Conformational Data for Key Dihedral Angles of this compound
Dihedral AngleDescriptionHypothetical Low-Energy Conformations (degrees)
O=C-C-CEster and cyano group orientation~60 (gauche), 180 (anti)
C-C-C-NAmino group orientation relative to the backbone~70, 170
H-N-C-CAmino hydrogen orientation60, 180, 300

Mechanistic Pathways and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

For instance, in a reaction where the amino group acts as a nucleophile, computational methods can be used to model the approach of the nucleophile to an electrophile. Transition state theory, combined with quantum chemical calculations, allows for the determination of the geometry and energy of the transition state. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. unipd.it

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the reactants and products. unipd.it For more complex reactions, such as those involving multiple steps or radical intermediates, these computational techniques are indispensable for unraveling the detailed mechanism. Studies on related nitrile-containing compounds have successfully used these methods to understand reaction pathways. pnas.org

Table 3: Hypothetical Activation Energies for Plausible Reaction Steps of this compound
Reaction StepPlausible MechanismHypothetical Activation Energy (kcal/mol)
N-alkylationNucleophilic attack by the amino group15-20
Hydrolysis of nitrileAcid or base-catalyzed addition of water25-30
Ester hydrolysisSaponification18-25
CyclizationIntramolecular reaction between amino and ester groups>30 (likely requires catalyst)

Future Research Directions and Emerging Opportunities for Ethyl 3 Amino 3 Cyanopropanoate

Catalyst Development for Enhanced Synthetic Efficiency

The synthesis of β-aminonitriles, including ethyl 3-amino-3-cyanopropanoate, is a focal point for catalyst development aimed at improving yield, selectivity, and reaction conditions. Modern catalysis research seeks to replace traditional methods, which often require harsh conditions and strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), with more efficient and environmentally benign alternatives. thieme-connect.com

Future research is concentrating on several key areas of catalysis:

Organocatalysis: Ureidopeptide-based Brønsted base catalysts have shown high efficiency in the stereoselective synthesis of β-amino nitriles. nih.gov These catalysts facilitate the addition of cyanoalkyl groups to imines, yielding products with good yields and excellent enantioselectivities. nih.gov

Metal-Based Catalysis: Various metal complexes are being explored for their catalytic activity.

Palladium(II)-Pincer Complexes: These catalysts activate nitriles under unusually mild conditions, allowing for deprotonation and subsequent reaction with sulfonylimines. thieme-connect.com This method has shown promise for rendering the process enantioselective, although diastereoselectivity is currently modest. thieme-connect.com

Ruthenium Complexes: A cooperative catalytic system involving a cationic Ruthenium complex, DBU, and NaPF₆ can activate acetonitrile (B52724) as a nucleophile under mild basic conditions for addition to imines. organic-chemistry.org

Nanocatalysts: Heterogeneous catalysts like nano copper ferrite (B1171679) (CuFe₂O₄) are gaining traction for the synthesis of related α-aminonitriles. scispace.com These catalysts offer advantages such as reusability, shorter reaction times, and the use of green solvents like water. scispace.com

The table below summarizes various catalytic systems being investigated for the synthesis of aminonitriles, highlighting the diversity of approaches aimed at enhancing synthetic efficiency.

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesReference
OrganocatalystUreidopeptide-based Brønsted baseHigh stereoselectivity, good yields nih.gov
Pincer ComplexPd(II)-pincer complexMild reaction conditions, avoids strong bases thieme-connect.com
Cooperative CatalystCationic Ru complex/DBU/NaPF₆Mild basic conditions organic-chemistry.org
NanocatalystNano copper ferrite (CuFe₂O₄)Reusable, shorter reaction times, green solvent compatibility scispace.com

Further development in this area will likely focus on creating catalysts with even lower loading requirements, broader substrate scopes, and higher stereoselectivity to make the synthesis of chiral aminonitriles like this compound more practical for large-scale applications. westlake.edu.cn

Novel Reaction Discoveries and Transformations

The unique functionality of this compound makes it an ideal starting material for the synthesis of diverse heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and material science. Research is continuously uncovering new reactions and transformations.

A notable application involves the use of its precursor, ethyl 3-cyanopropanoate, in multicomponent reactions to build complex molecular frameworks in a single step. For instance, it is a key reactant in the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. rsc.org In these reactions, an aromatic aldehyde, ethyl 3-cyanopropanoate, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) are combined, often using a nanocatalyst like zinc oxide (ZnO), to produce the heterocyclic products in high yields. rsc.org

Another significant transformation is its use in the synthesis of thienopyrimidine derivatives. nih.gov In a multi-step synthesis, the related ethyl 3-cyanopropanoate is first reacted with phenylacetaldehyde (B1677652) and sulfur to form a phenylthiophene intermediate. nih.gov This intermediate is then further transformed into a thienopyrimidine scaffold, which can be functionalized to produce a variety of targeted inhibitors. nih.gov

The table below outlines examples of novel transformations involving cyanopropanoate esters.

Reaction TypeReactantsProduct ClassSignificanceReference
Four-Component ReactionAromatic aldehyde, ethyl 3-cyanopropanoate, ethyl acetoacetate, hydrazine hydratePyrano[2,3-c]pyrazolesEfficient, high-yield synthesis of complex heterocycles rsc.org
Multi-step SynthesisPhenylacetaldehyde, ethyl 3-cyanopropanoate, sulfur, formamide, POCl₃ThienopyrimidinesAccess to medicinally relevant scaffolds nih.gov
Asymmetric AlkylationCyanopropanoate, glyoxylate (B1226380) imine3-Methyl-β-prolineSynthesis of unnatural amino acids acs.org

Future work in this domain will likely explore the reactivity of the amine and nitrile groups in this compound in cycloaddition reactions, tandem reactions, and other multicomponent strategies to rapidly generate libraries of novel and structurally diverse molecules. acs.org

Expansion of Biological and Material Science Applications

The derivatives of this compound are showing considerable promise in both biological and material science fields. The ability to use this compound to synthesize complex heterocyclic structures is directly linked to its potential applications.

Biological Applications: Many nitrogen-containing heterocycles synthesized from aminonitrile precursors are biologically active. scispace.com

Enzyme Inhibition: Thienopyrimidine derivatives synthesized using ethyl 3-cyanopropanoate have been developed as potent inhibitors of Helicobacter pylori. nih.gov Specifically, these compounds target the respiratory complex I subunit NuoD, an enzyme essential for ATP synthesis in the bacterium. nih.gov This provides a targeted approach for developing new antibacterial agents.

Drug Discovery Scaffolds: Aminonitriles are crucial intermediates for synthesizing a wide variety of molecules, including amino acids and nitrogen-containing heterocycles like imidazoles, which are present in biologically active natural products and pharmaceuticals. scispace.com The pyrano[2,3-c]pyrazole derivatives synthesized from ethyl 3-cyanopropanoate are also recognized for their structural and biological significance. rsc.org

Material Science Applications: While less explored, the potential for material science applications is significant. Vinylcyclopropane derivatives, which can be synthesized through related cycloaddition chemistry, are used in transition-metal-catalyzed reactions to create various carbocyclic compounds. acs.org The resulting complex structures have potential applications in the development of novel organic materials. For example, stilbenes, which can be synthesized via pathways related to nitrile chemistry, have been used in the development of lasers and Organic Light Emitting Diodes (OLEDs). dtu.dk The development of conformationally constrained unnatural amino acids from cyanopropanoate derivatives also opens avenues for creating novel peptides and polymers with unique structural and functional properties. acs.org

Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for a broader range of biological activities. In material science, the focus will be on incorporating this versatile building block into polymers and other advanced materials to explore its impact on their optical, electronic, and structural properties.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-amino-3-cyanopropanoate, and how can purity be optimized?

Methodological Answer:
The compound is synthesized via esterification of 3-cyanopropanoic acid with ethanol using a strong acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include:

  • Catalyst concentration : 5–10 mol% to minimize side reactions.
  • Temperature : Maintain 70–80°C for 6–8 hours.
  • Workup : Neutralize excess acid with NaHCO₃, followed by solvent evaporation and recrystallization in ethanol/water (4:1) to achieve >95% purity .
    Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) for analytical-grade purity (>98%) .

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation involves:

  • ¹H/¹³C NMR : Verify amine (-NH₂) at δ 1.8–2.2 ppm (¹H) and cyano (-CN) at δ 115–120 ppm (¹³C).
  • FT-IR : Confirm C≡N stretch at ~2250 cm⁻¹ and ester C=O at ~1730 cm⁻¹.
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 157.1 .

Advanced: What reaction mechanisms govern the nucleophilic substitution of the cyano group in this compound?

Methodological Answer:
The cyano group undergoes nucleophilic substitution via a two-step mechanism:

Activation : Protonation of the cyano group under acidic conditions (e.g., HCl/EtOH) enhances electrophilicity.

Substitution : Nucleophiles (e.g., amines, thiols) attack the α-carbon, displacing CN⁻.
Kinetic Analysis : Monitor progress via UV-Vis (λ = 260 nm for CN⁻ release) or ¹H NMR to track intermediate formation. Computational DFT studies can model transition states .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

  • Purity Variability : Validate purity via HPLC and elemental analysis. Impurities >2% can skew bioassays .
  • Assay Conditions : Compare solvent (DMSO vs. aqueous buffer), concentration ranges (µM vs. mM), and cell lines.
  • Structural Confounders : Confirm absence of isomers (e.g., ethyl 2- vs. 3-substituted derivatives) via X-ray crystallography .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Short-term : Store at 2–8°C in airtight, amber vials under nitrogen to prevent hydrolysis.
  • Long-term : Lyophilize and store at -20°C with desiccant (silica gel).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TLC .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., proteases). Optimize force fields for hydrogen bonding (amine/cyano interactions).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.
  • QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups on the cyano carbon) with bioactivity .

Advanced: What experimental strategies elucidate the compound’s role in multi-step organic syntheses?

Methodological Answer:

  • Tandem Reactions : Combine with Michael acceptors (e.g., acrylates) to form γ-lactams via intramolecular cyclization (70°C, DMF, K₂CO₃).
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, DME/H₂O).
  • Mechanistic Probes : Use ¹⁸O isotopic labeling (H₂¹⁸O) to track ester hydrolysis pathways .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a low-toxicity, biodegradable solvent.
  • Catalyst Recycling : Immobilize H₂SO₄ on mesoporous silica for reuse over 5 cycles without activity loss.
  • Waste Minimization : Employ flow chemistry to reduce reaction volume by 40% and isolate byproducts (e.g., CN⁻) via ion-exchange resins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.